![molecular formula C20H22FN7O B2853565 [4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(3-fluoropyridin-4-yl)methanone CAS No. 2380060-96-6](/img/structure/B2853565.png)
[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(3-fluoropyridin-4-yl)methanone
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Description
“[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(3-fluoropyridin-4-yl)methanone” is a complex organic compound. It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group . The compound has profound importance in drug design, discovery, and development .
Synthesis Analysis
The synthesis of such compounds often involves complex procedures. For instance, a two-step route has been proposed for the synthesis of a wide range of new derivatives of 1,8-disubstituted bis [1,2,4]triazolo .Molecular Structure Analysis
The molecular structure of this compound is complex and involves multiple rings and functional groups. The structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines is particularly focused on in research .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex. For instance, in the case of certain products, the corresponding Cbz-protected piperazinones were used and, after cyclization, the protecting group was removed by hydrogenation on Pd/C to give the product with a mono-Boc-protected linker .Future Directions
The future directions in the research of this compound could involve further exploration of its structure–activity relationship, optimization of its synthesis process, and detailed investigation of its pharmacological activities . It is hoped that this will help researchers in the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .
properties
IUPAC Name |
[4-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(3-fluoropyridin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN7O/c21-16-13-22-8-7-15(16)20(29)27-10-2-9-26(11-12-27)18-6-5-17-23-24-19(28(17)25-18)14-3-1-4-14/h5-8,13-14H,1-4,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQWBRBHHJITRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C3N2N=C(C=C3)N4CCCN(CC4)C(=O)C5=C(C=NC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-fluoropyridine-4-carbonyl)-1,4-diazepane |
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